molecular formula C6H4ClF2N B1394861 2-(Chloromethyl)-3,5-difluoropyridine CAS No. 1222633-85-3

2-(Chloromethyl)-3,5-difluoropyridine

Cat. No.: B1394861
CAS No.: 1222633-85-3
M. Wt: 163.55 g/mol
InChI Key: PNRQVTCCNSHPBG-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other identifiers like CAS number. It also includes its appearance and where it is commonly found or used .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure. It includes the spatial arrangement of atoms, the type and length of bonds, and the compound’s stereochemistry .


Chemical Reactions Analysis

This involves identifying the chemical reactions the compound undergoes. It includes studying the reagents and conditions of the reactions, as well as the products formed .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability .

Scientific Research Applications

Regioexhaustive Substitution and Derivatization

2-(Chloromethyl)-3,5-difluoropyridine and related compounds have been used extensively in regioexhaustive substitution reactions. The process involves selective metalation and carboxylation, enabling the synthesis of several fluorinated pyridinecarboxylic acids. This methodology provides a versatile approach to access a wide range of functionalized pyridine derivatives useful in various chemical syntheses (Bobbio & Schlosser, 2005).

Structural Studies and Molecular Geometry

Studies on disubstituted pyridines, including this compound, have revealed insights into their molecular geometry and structural characteristics. These studies, often using NMR and other spectroscopic techniques, have provided valuable information on the molecular orientations and ring distortions influenced by substituents like fluorine (Orrell & Šik, 1975).

Synthetic Methodology Optimization

The optimization of synthetic methods for derivatives of this compound has been a subject of significant research. Improved methods have led to higher yields and simpler processes, which are beneficial for industrial-scale synthesis. These advancements have implications for the production of pharmaceuticals and other complex organic molecules (Li Sheng-song, 2010).

Catalysis and Reaction Mechanism Studies

Derivatives of this compound have been used to study various catalytic processes and reaction mechanisms. Their unique structural properties make them suitable for investigating novel catalyst designs and understanding complex reaction pathways (Prakash et al., 2012).

Synthesis of Complex Molecules

These compounds are key intermediates in the synthesis of more complex molecules. They have been used in the construction of various organometallic compounds, ligands, and catalysts, expanding the toolkit available for synthetic chemists (Ma et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This includes how the compound interacts with biological targets, and its effects on biological systems .

Safety and Hazards

This involves identifying the compound’s safety profile and potential hazards. It includes its toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves predicting future research directions. It includes potential applications of the compound, areas of research that need further exploration, and how the compound can be modified for improved performance .

Properties

IUPAC Name

2-(chloromethyl)-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQVTCCNSHPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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